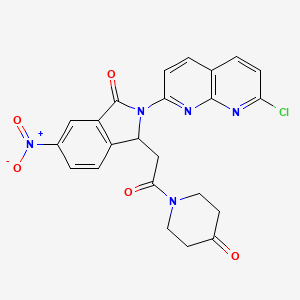
4-Piperidinone, 1-((2-(7-chloro-1,8-naphthyridin-2-yl)-2,3-dihydro-5-nitro-3-oxo-1H-isoindol-1-yl)acetyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Piperidinone, 1-((2-(7-chloro-1,8-naphthyridin-2-yl)-2,3-dihydro-5-nitro-3-oxo-1H-isoindol-1-yl)acetyl)- is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a piperidinone core, a naphthyridine moiety, and an isoindolone group
Métodos De Preparación
The synthesis of 4-Piperidinone, 1-((2-(7-chloro-1,8-naphthyridin-2-yl)-2,3-dihydro-5-nitro-3-oxo-1H-isoindol-1-yl)acetyl)- involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the piperidinone core, followed by the introduction of the naphthyridine and isoindolone groups through a series of condensation and substitution reactions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction environments to achieve the desired product.
Análisis De Reacciones Químicas
4-Piperidinone, 1-((2-(7-chloro-1,8-naphthyridin-2-yl)-2,3-dihydro-5-nitro-3-oxo-1H-isoindol-1-yl)acetyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert nitro groups to amines, typically using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Condensation: This reaction can form new carbon-carbon or carbon-heteroatom bonds, often using reagents like aldehydes, ketones, or amines.
The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups or extended molecular frameworks.
Aplicaciones Científicas De Investigación
4-Piperidinone, 1-((2-(7-chloro-1,8-naphthyridin-2-yl)-2,3-dihydro-5-nitro-3-oxo-1H-isoindol-1-yl)acetyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical studies and drug discovery.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound’s reactivity and stability make it useful in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Piperidinone, 1-((2-(7-chloro-1,8-naphthyridin-2-yl)-2,3-dihydro-5-nitro-3-oxo-1H-isoindol-1-yl)acetyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but they often include inhibition of enzyme activity, modulation of signal transduction pathways, and induction of cellular responses.
Comparación Con Compuestos Similares
4-Piperidinone, 1-((2-(7-chloro-1,8-naphthyridin-2-yl)-2,3-dihydro-5-nitro-3-oxo-1H-isoindol-1-yl)acetyl)- can be compared with other similar compounds, such as:
4-Piperidinone, 1-((6-chloro-2-(7-chloro-1,8-naphthyridin-2-yl)-2,3-dihydro-3-oxo-1H-isoindol-1-yl)acetyl)-: This compound has a similar structure but differs in the position and type of substituents, leading to different chemical and biological properties.
4-Piperidinone derivatives: Various derivatives with different substituents on the piperidinone core can exhibit unique reactivity and applications.
Naphthyridine-based compounds: These compounds share the naphthyridine moiety and can have similar biological activities but differ in their overall structure and properties.
Propiedades
Número CAS |
103255-82-9 |
|---|---|
Fórmula molecular |
C23H18ClN5O5 |
Peso molecular |
479.9 g/mol |
Nombre IUPAC |
2-(7-chloro-1,8-naphthyridin-2-yl)-6-nitro-3-[2-oxo-2-(4-oxopiperidin-1-yl)ethyl]-3H-isoindol-1-one |
InChI |
InChI=1S/C23H18ClN5O5/c24-19-5-1-13-2-6-20(26-22(13)25-19)28-18(12-21(31)27-9-7-15(30)8-10-27)16-4-3-14(29(33)34)11-17(16)23(28)32/h1-6,11,18H,7-10,12H2 |
Clave InChI |
AXKCAYVSDONYLE-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1=O)C(=O)CC2C3=C(C=C(C=C3)[N+](=O)[O-])C(=O)N2C4=NC5=C(C=C4)C=CC(=N5)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



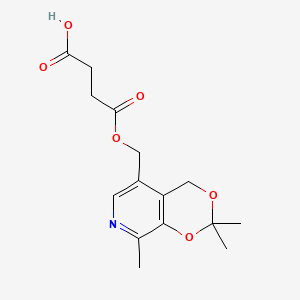
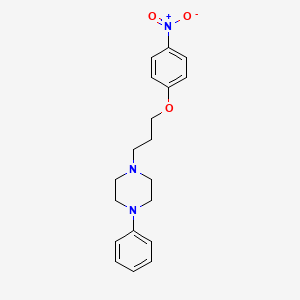



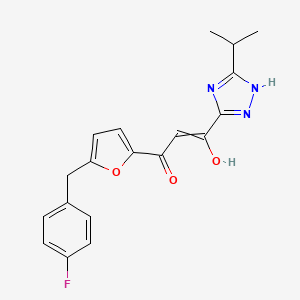
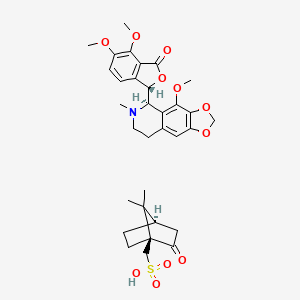
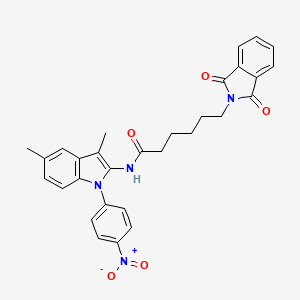
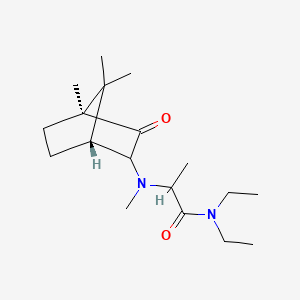
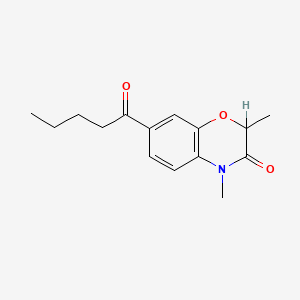

![2-[2-(diethylamino)ethyl]-3-[2-(ethylamino)phenyl]-3H-isoindol-1-one;dihydrochloride](/img/structure/B12715922.png)

